Musk xylene
Musk xylene
Musk xylene is a C-nitro compound that is m-xylene bearing three nitro substituents at positions 2, 4 and 6 as well as a tert-butyl group at position 5. It has a role as an explosive, a fragrance and a carcinogenic agent. It derives from a 1,3,5-trinitrobenzene and a m-xylene.
5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Brand Name:
Vulcanchem
CAS No.:
81-15-2
VCID:
VC21130107
InChI:
InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3
SMILES:
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]
Molecular Formula:
C12H15N3O6
Molecular Weight:
297.26 g/mol
Musk xylene
CAS No.: 81-15-2
Cat. No.: VC21130107
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Musk xylene is a C-nitro compound that is m-xylene bearing three nitro substituents at positions 2, 4 and 6 as well as a tert-butyl group at position 5. It has a role as an explosive, a fragrance and a carcinogenic agent. It derives from a 1,3,5-trinitrobenzene and a m-xylene. 5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
|---|---|
| CAS No. | 81-15-2 |
| Molecular Formula | C12H15N3O6 |
| Molecular Weight | 297.26 g/mol |
| IUPAC Name | 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene |
| Standard InChI | InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3 |
| Standard InChI Key | XMWRWTSZNLOZFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] |
| Colorform | Plates, needles from alcohol |
| Melting Point | 110.0 °C 111.5 °C |
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